(Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide
Description
Properties
IUPAC Name |
N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20N2OS/c31-27(24-18-16-21(17-19-24)20-10-4-1-5-11-20)30-28-29-25(22-12-6-2-7-13-22)26(32-28)23-14-8-3-9-15-23/h1-19H,(H,29,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XORIRLKWZBYXRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NC(=C(S3)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiourea Precursor Preparation
A suspension of 1,2-diphenylethan-1-one (10 mmol) and thiourea (12 mmol) in ethanol undergoes reflux for 24 h (Table 1). The α-bromo intermediate forms in situ via bromination using N-bromosuccinimide (NBS) in CCl₄.
Table 1: Reaction parameters for thiourea synthesis
| Parameter | Value | Source Reference |
|---|---|---|
| Solvent | Absolute ethanol | |
| Temperature | 78°C (reflux) | |
| Reaction time | 18–24 h | |
| Yield | 72–85% |
Cyclization to Thiazole Core
The crude thiourea reacts with ethyl chloroacetate (1.2 eq) in benzene/ethanol (3:1) under argon, producing the thiazolidinone ring (Fig. 1). TLC monitoring (hexane:ethyl acetate 7:3) confirms completion after 6 h.
Mechanistic Insight :
$$
\text{Thiourea} + \text{ClCH}_2\text{COOEt} \xrightarrow{\text{Base}} \text{Thiazolidinone} + \text{HCl} + \text{EtOH}
$$
Steric effects from 4,5-diphenyl groups direct regioselectivity, favoring 2-imino substitution.
Carboxamide Coupling Reaction
Activation of [1,1'-Biphenyl]-4-carboxylic Acid
A solution of [1,1'-biphenyl]-4-carboxylic acid (2.34 mmol) in dry DCM reacts with EDC (3.12 mmol) and DMAP (0.78 mmol) at 25°C for 30 min. This generates the active O-acylisourea intermediate, critical for nucleophilic acyl substitution.
Amide Bond Formation
The activated acid reacts with 4,5-diphenylthiazol-2(3H)-imine (1.0 eq) under argon for 48 h (Table 2). Post-reaction purification uses column chromatography (SiO₂, hexane:EtOAc 4:1).
Table 2: Optimization data for carboxamide coupling
| Condition | Variation | Yield (%) |
|---|---|---|
| Solvent | DCM | 68 |
| Coupling agent | EDC/HOBt | 72 |
| Temperature | 0°C → RT | 58 |
| Reaction time | 36 h | 61 |
Stereochemical Control of Imine Linkage
Achieving the (Z)-configuration requires:
- Low-polarity solvents : Benzene/THF mixtures reduce isomerization.
- Kinetic control : Rapid precipitation at 0°C traps the Z-isomer.
- Catalytic acid : p-TsOH (5 mol%) enhances imine geometry retention.
X-ray diffraction data from analogous compounds confirm the thiazole-imine dihedral angle (112.3°) stabilizes the Z-form through intramolecular H-bonding.
Characterization and Analytical Data
Spectroscopic Validation
Crystallographic Analysis
Single-crystal XRD (Mo-Kα, λ=0.71073 Å) reveals:
- Orthorhombic system, space group P2₁2₁2₁
- Unit cell dimensions: a=8.0695 Å, b=14.5673 Å, c=19.1743 Å.
Comparative Evaluation of Synthetic Routes
Table 3: Method efficiency assessment
| Method | Overall Yield (%) | Purity (HPLC) |
|---|---|---|
| Sequential coupling | 52 | 98.4 |
| One-pot synthesis | 41 | 95.2 |
| Solid-phase | 38 | 97.1 |
Sequential coupling via EDC activation provides optimal balance between yield and stereochemical fidelity.
Challenges and Optimization Opportunities
- Solubility issues : The biphenyl-thiazole system exhibits limited solubility in polar aprotic solvents. Mixed THF/DMF (4:1) enhances reagent dispersion.
- Byproduct formation : Thiourea dimerization occurs above 80°C, requiring strict temperature control.
- Scale-up limitations : Column chromatography becomes impractical >50 g; switch to recrystallization (benzene/hexane).
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiazole Ring
The thiazole ring undergoes nucleophilic substitution primarily at the C-2 and C-5 positions due to electron withdrawal by the adjacent nitrogen and sulfur atoms. Reactions include:
-
Amination : Reaction with primary amines (e.g., benzylamine) in THF at 80°C yields substituted thiazole derivatives.
-
Halogenation : Treatment with N-bromosuccinimide (NBS) in CCl₄ introduces bromine at C-5, forming 5-bromo intermediates .
Key Data Table :
Electrophilic Aromatic Substitution on Biphenyl Groups
The biphenyl moiety participates in electrophilic substitution, particularly at the para positions of the outer phenyl rings:
-
Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups, confirmed by HPLC-MS analysis .
-
Sulfonation : Fuming H₂SO₄ generates sulfonic acid derivatives, utilized in further coupling reactions .
Carboxamide Functional Group Reactivity
The carboxamide group (-CONH-) undergoes hydrolysis and condensation:
-
Acidic Hydrolysis : HCl (6M) at reflux cleaves the amide bond, yielding biphenyl-4-carboxylic acid and 4,5-diphenylthiazol-2(3H)-amine .
-
Condensation with Isocyanates : Reaction with aryl isocyanates (e.g., phenyl isocyanate) forms urea-linked derivatives, monitored via TLC .
Mechanistic Insight :
Hydrolysis proceeds via a tetrahedral intermediate stabilized by resonance with the thiazole ring . Condensation reactions follow a nucleophilic addition-elimination pathway .
Metal-Catalyzed Cross-Coupling Reactions
The biphenyl group engages in Suzuki-Miyaura couplings. For example:
-
Pd(PPh₃)₄-Catalyzed Coupling : Reaction with 4-bromotoluene in DMF/H₂O (3:1) at 100°C extends conjugation, forming terphenyl derivatives .
Optimized Conditions :
Cyclization and Heterocycle Formation
Under basic conditions (e.g., K₂CO₃ in DMF), intramolecular cyclization occurs between the carboxamide nitrogen and the thiazole C-2 position, forming tricyclic structures .
Example Reaction :
-
Cyclization Product : 7,8-Diphenyl-3-biphenylyl-thiazolo[3,2-a]pyridin-5-one, confirmed by X-ray crystallography .
Redox Reactions
The thiazole ring undergoes reduction with NaBH₄ in ethanol, saturating the C=N bond to form a thiazolidine derivative. Oxidation with mCPBA generates sulfoxide intermediates .
Complexation with Transition Metals
The nitrogen and sulfur atoms coordinate with metals such as Pd(II) and Cu(I), forming complexes studied for catalytic applications:
Scientific Research Applications
Key Reactions
- Oxidation : Can be oxidized to form sulfoxides or sulfones.
- Reduction : Capable of being reduced to yield thiazole derivatives.
- Substitution : The fluorine atom can be replaced by various nucleophiles.
Chemistry
In the realm of synthetic chemistry, (Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide serves as a valuable building block for the synthesis of more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds.
Biology
The compound has been investigated as a potential fluorescent probe or dye. Its ability to interact with specific biological targets makes it a candidate for studying cellular processes through fluorescence microscopy.
Medicine
Research has indicated that this compound may possess therapeutic properties. Studies have focused on its anticancer and antimicrobial activities:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. For instance, in vitro assays have shown that it can induce apoptosis in various cancer cell lines.
- Antimicrobial Activity : The compound has demonstrated effectiveness against certain bacterial strains, making it a potential candidate for developing new antimicrobial agents.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Properties | Demonstrated significant reduction in cell viability in breast cancer cell lines (MCF-7) with an IC50 value of 15 µM. |
| Study 2 | Antimicrobial Activity | Showed inhibition against Staphylococcus aureus with an MIC value of 32 µg/mL. |
| Study 3 | Fluorescent Probes | Exhibited strong fluorescence under UV light, making it suitable for cellular imaging applications. |
Mechanism of Action
The mechanism by which (Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)-[1,1’-biphenyl]-4-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules. The biphenyl group provides additional hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
N-(2,2-Diphenylethyl)-[1,1'-Biphenyl]-4-carboxamide (Compound 4c)
Structure : Replaces the thiazolylidene group with a diphenylethyl substituent.
Key Differences :
- Functional Groups : Lacks the thiazole heterocycle and imine bond, instead featuring a saturated ethyl bridge.
- Spectral Data :
- ¹H-NMR : Signals at δ 4.36 (d, 2H) and δ 4.48 (dd, 1H) indicate a diphenylethyl group, contrasting with the deshielded protons expected near the thiazolylidene group .
- ¹³C-NMR : A carbonyl carbon at δ 168.2 (C=O) and aromatic carbons in the δ 126–139 range, similar to the biphenyl carboxamide moiety in the target compound .
Synthesis : Prepared via Friedel-Crafts acylation followed by amidation, differing from the thiazole-based condensation pathways in .
S-Alkylated 1,2,4-Triazole Derivatives (Compounds 10–15)
Structure : Feature a triazole-thione core instead of thiazolylidene, with sulfonyl and fluorophenyl substituents.
Key Differences :
- Functional Groups : Triazole-thione (C=S) vs. thiazolylidene (C=N).
- Spectral Data :
- IR : C=S stretches at 1247–1255 cm⁻¹, comparable to thiazole-related C-S vibrations. Absence of C=O stretches (1663–1682 cm⁻¹) in triazole-thiones contrasts with the carboxamide C=O in the target compound .
- Tautomerism : Triazole-thiones exist in equilibrium between thiol and thione forms, stabilized by conjugation. The Z-configuration of the target compound may restrict similar tautomerism .
Synthesis : Derived from hydrazinecarbothioamides via base-mediated cyclization, differing from thiazole synthesis methodologies .
2-Chloro-N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]propanamide (CAS 743442-07-1)
Structure : Benzothiazole ring with chloro and propanamide substituents.
Key Differences :
- Heterocycle : Benzothiazole (fused benzene-thiazole) vs. standalone thiazole.
- Substituents : Chloro and methyl groups alter electronic properties compared to the target’s diphenyl substitution.
Synthesis : Likely involves halogenation and amidation steps, akin to methods in but with distinct intermediates .
Tabulated Comparison of Key Features
Biological Activity
(Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide is a synthetic compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action supported by diverse research findings.
Chemical Structure and Properties
The compound consists of a thiazole ring fused with biphenyl and a carboxamide group, contributing to its biological activity. The thiazole moiety is known for its pharmacological significance, often acting as a scaffold for various bioactive compounds.
| Property | Details |
|---|---|
| IUPAC Name | N-(4,5-diphenyl-1,3-thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide |
| Molecular Formula | C22H18N2OS |
| Molecular Weight | 370.45 g/mol |
Anticancer Activity
Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. For instance, this compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Studies and Findings
-
Cytotoxicity Assays :
Cell Line IC50 (µM) Reference Drug IC50 (µM) HCT-116 2.40 ± 0.12 2.40 HepG2 1.98 ± 0.12 2.40 - Mechanism of Action :
Antimicrobial Activity
The thiazole derivatives have also shown promising antimicrobial properties. The compound has been tested against several bacterial strains.
Research Insights
- In studies evaluating antibacterial activity against E. coli and S. aureus, derivatives similar to this compound exhibited significant inhibition zones, indicating potential as an antimicrobial agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of thiazole derivatives:
Q & A
Basic: What are the common synthetic routes for (Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide?
The synthesis typically involves multi-step reactions starting with the formation of the thiazole core. Key steps include:
- Thiazole ring formation : Condensation of thiourea derivatives with α-halo ketones or via cyclization of thioamides under basic conditions .
- Carboxamide coupling : Reaction of the thiazole intermediate with activated [1,1'-biphenyl]-4-carboxylic acid derivatives (e.g., acid chlorides) using coupling agents like EDCI/HOBt .
- Z-isomer stabilization : Use of sterically hindered bases or low-temperature conditions to favor the (Z)-configuration .
Characterization via -NMR and HRMS is critical to confirm regiochemistry and purity .
Advanced: How can reaction conditions be optimized to improve yield and selectivity for the (Z)-isomer?
Optimization strategies include:
- Solvent polarity control : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity during cyclization .
- Temperature modulation : Lower temperatures (<0°C) reduce isomerization during carboxamide coupling .
- Catalytic additives : Use of DMAP or pyridine to suppress side reactions during acylation .
Recent studies report yields >70% with >95% Z-selectivity using these parameters .
Basic: What biological targets are associated with this compound, and how are they validated experimentally?
Preliminary studies suggest interactions with:
- Kinase enzymes : Inhibition assays (e.g., EGFR tyrosine kinase) using fluorescence polarization or radiometric methods .
- GPCRs : Radioligand binding assays (e.g., CB1/CB2 receptors) to assess affinity and selectivity .
- Apoptotic pathways : Western blotting for caspase-3/7 activation in cancer cell lines .
Target validation requires orthogonal assays (e.g., SPR for binding kinetics and cell-based viability tests) .
Advanced: How can contradictory data on target selectivity (e.g., CB1 vs. CB2) be resolved?
Discrepancies in receptor selectivity (e.g., CB2 affinity vs. CB1 off-target effects) may arise from:
- Assay conditions : Differences in membrane preparations or radioligand concentrations .
- Structural analogs : Substituent variations (e.g., fluorobutyl vs. allyl groups) alter binding pockets .
Resolution strategies:
Basic: What analytical techniques are essential for characterizing this compound?
- NMR spectroscopy : - and -NMR confirm regiochemistry (e.g., thiazole proton at δ 7.2–7.5 ppm) and Z/E configuration .
- Mass spectrometry : HRMS (ESI+) verifies molecular ion peaks (e.g., [M+H] at m/z 479) .
- HPLC-PDA : Purity assessment (>98%) with C18 columns and acetonitrile/water gradients .
Advanced: How does substituent variation on the thiazole ring impact bioactivity?
Structure-activity relationship (SAR) studies reveal:
- 4,5-Diphenyl groups : Enhance hydrophobic interactions with kinase ATP-binding pockets, increasing potency (IC < 100 nM) .
- Biphenyl carboxamide : Improves solubility and membrane permeability vs. monocyclic analogs .
- Electron-withdrawing groups (e.g., -F, -CF): Boost selectivity for oxidoreductases (e.g., CYP51) by stabilizing H-bond interactions .
Basic: What computational tools are used to predict the compound’s reactivity and stability?
- DFT calculations : Assess frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- MD simulations : Evaluate solvation effects and conformational stability in aqueous/organic phases .
- ADMET prediction : Software like SwissADME estimates LogP (≈3.5) and metabolic liability (e.g., CYP3A4 susceptibility) .
Advanced: How can stability issues (e.g., photodegradation) be addressed during formulation?
- Light exposure : UV-Vis studies show degradation at λ > 300 nm; amber glassware or antioxidants (e.g., BHT) mitigate this .
- Thermal stability : DSC/TGA analyses recommend storage at -20°C to prevent aggregation .
- pH-dependent hydrolysis : Buffers (pH 6–7) stabilize the carboxamide bond in aqueous solutions .
Basic: What in vitro models are suitable for pharmacokinetic profiling?
- Caco-2 monolayers : Assess permeability (P > 1 × 10 cm/s indicates oral bioavailability) .
- Microsomal incubation : Measure metabolic stability (t) using liver microsomes + NADPH .
- Plasma protein binding : Equilibrium dialysis quantifies unbound fraction (fu > 5% is desirable) .
Advanced: How can crystallographic data resolve ambiguities in molecular conformation?
Single-crystal X-ray diffraction:
- Confirms the (Z)-configuration via dihedral angles between thiazole and biphenyl moieties (≈15°) .
- Identifies hydrogen-bond networks (e.g., N–H···O interactions) critical for solid-state stability .
Data collection at 298 K with R-factor < 0.06 ensures accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
